molecular formula C17H22N6OS B5357259 1-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-3-ethylthiourea

1-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-3-ethylthiourea

Cat. No.: B5357259
M. Wt: 358.5 g/mol
InChI Key: YMCGAWKAIDYMTC-UHFFFAOYSA-N
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Description

1-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-3-ethylthiourea is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a methoxyphenyl group, and an ethylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-3-ethylthiourea typically involves multiple steps, starting with the preparation of the pyrimidine and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include p-toluenesulfonic acid as a catalyst and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-3-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring or the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

1-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-3-ethylthiourea has several scientific research applications:

Mechanism of Action

The mechanism by which 1-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-3-ethylthiourea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, proteins, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-3-ethylthiourea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

(1Z)-1-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-methoxyanilino)methylidene]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6OS/c1-5-18-17(25)23-16(21-13-6-8-14(24-4)9-7-13)22-15-19-11(2)10-12(3)20-15/h6-10H,5H2,1-4H3,(H3,18,19,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCGAWKAIDYMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N=C(NC1=CC=C(C=C1)OC)NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)/N=C(/NC1=CC=C(C=C1)OC)\NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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